REACTION_CXSMILES
|
[CH3:1][S:2][C:3](=[C:6]([C:9]#[N:10])[C:7]#[N:8])[S:4][CH3:5].CC(S)[C:13]([O-:15])=[O:14].[CH3:17]O>>[NH2:8][C:7]1[C:6]([C:9]#[N:10])=[C:3]([S:4][CH3:5])[S:2][C:1]=1[C:13]([O:15][CH3:17])=[O:14]
|
Name
|
|
Quantity
|
40 g
|
Type
|
reactant
|
Smiles
|
CSC(SC)=C(C#N)C#N
|
Name
|
methylthioglycolate
|
Quantity
|
21 mL
|
Type
|
reactant
|
Smiles
|
CC(C(=O)[O-])S
|
Name
|
TEA
|
Quantity
|
24 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
600 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
to stir
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 2 h
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
to cool overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
the precipitate was filtered off
|
Type
|
WASH
|
Details
|
washed with cold MeOH (×3)
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(SC(=C1C#N)SC)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 52.4 g | |
YIELD: PERCENTYIELD | 99% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |